2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid hydrochloride
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Overview
Description
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperazine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a chlorophenyl halide.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc protecting group and the chlorophenyl moiety enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
Uniqueness
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in various applications, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C17H24Cl2N2O4 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O4.ClH/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18;/h4-7,14H,8-11H2,1-3H3,(H,21,22);1H |
InChI Key |
TYLMKFCSNFSBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O.Cl |
Origin of Product |
United States |
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